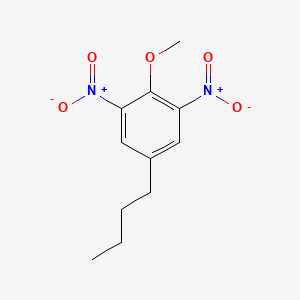
5-Butyl-2-methoxy-1,3-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-2-methoxy-1,3-dinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a butyl group, a methoxy group, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-methoxy-1,3-dinitrobenzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the butyl group to the benzene ring.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Nitration: This step introduces the nitro groups to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-methoxy-1,3-dinitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is common for aromatic compounds and involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine and nitric acid.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Reduction: Amines.
Scientific Research Applications
5-Butyl-2-methoxy-1,3-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-2-methoxy-1,3-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups on the benzene ring make it an electron-deficient compound, which can interact with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Butyl-2-methoxy-1,3-dinitrobenzene is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties compared to other nitrobenzenes.
Properties
CAS No. |
77055-18-6 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-butyl-2-methoxy-1,3-dinitrobenzene |
InChI |
InChI=1S/C11H14N2O5/c1-3-4-5-8-6-9(12(14)15)11(18-2)10(7-8)13(16)17/h6-7H,3-5H2,1-2H3 |
InChI Key |
RHLLHSLAWHVJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















